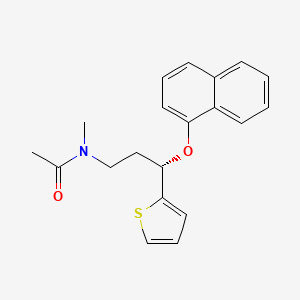
N-(Acetyl) Duloxetine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Acetyl) Duloxetine is a derivative of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain . This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl) Duloxetine typically involves the acetylation of duloxetine. The process begins with the preparation of duloxetine, which is synthesized through a multi-step process involving the reaction of 1-naphthol with 3-chloropropionitrile to form 1-naphthyl-3-chloropropionitrile. This intermediate is then reacted with thiophene-2-ylmagnesium bromide to yield duloxetine .
For the acetylation step, duloxetine is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
N-(Acetyl) Duloxetine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
N-(Acetyl) Duloxetine has several scientific research applications, including:
Chemistry: Used as a model compound to study acetylation reactions and the effects of acetylation on the pharmacological properties of SNRIs.
Biology: Investigated for its potential effects on neurotransmitter systems and its role in modulating serotonin and norepinephrine levels.
Medicine: Explored for its potential therapeutic applications in treating depression, anxiety, and neuropathic pain.
Industry: Used in the development of new pharmaceutical formulations and as a reference standard in quality control processes
作用機序
N-(Acetyl) Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression and anxiety . The compound also affects dopamine levels in the prefrontal cortex by inhibiting norepinephrine transporters . The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter reuptake inhibition .
類似化合物との比較
N-(Acetyl) Duloxetine can be compared with other SNRIs such as venlafaxine, desvenlafaxine, and milnacipran. While all these compounds share the common mechanism of inhibiting serotonin and norepinephrine reuptake, this compound is unique due to its acetyl group, which may influence its pharmacokinetic properties and therapeutic profile .
List of Similar Compounds
- Venlafaxine
- Desvenlafaxine
- Milnacipran
- Levomilnacipran
This compound stands out due to its unique chemical structure and potential therapeutic applications, making it a compound of significant interest in both research and clinical settings.
特性
分子式 |
C20H21NO2S |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]acetamide |
InChI |
InChI=1S/C20H21NO2S/c1-15(22)21(2)13-12-19(20-11-6-14-24-20)23-18-10-5-8-16-7-3-4-9-17(16)18/h3-11,14,19H,12-13H2,1-2H3/t19-/m0/s1 |
InChIキー |
XVGRKIDSOPYVEU-IBGZPJMESA-N |
異性体SMILES |
CC(=O)N(C)CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(=O)N(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


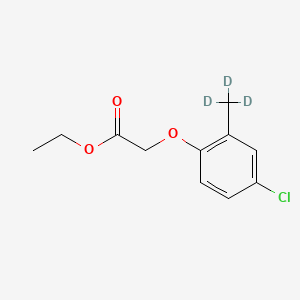

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
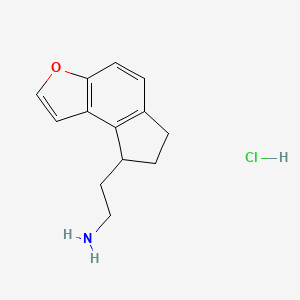
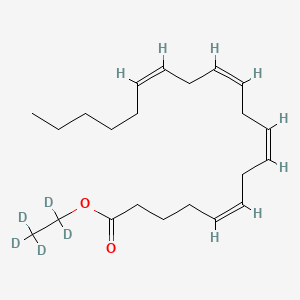
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
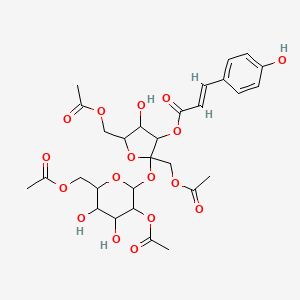
![[2]-Gingerdione](/img/structure/B13443019.png)
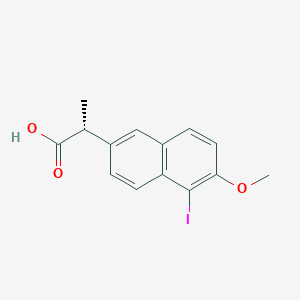
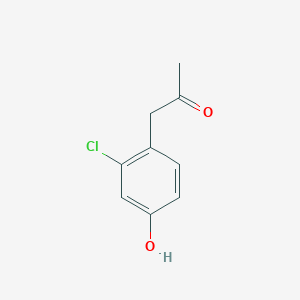
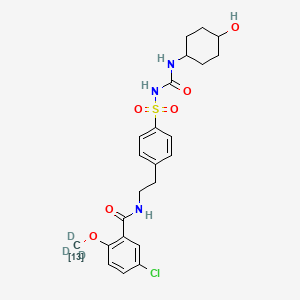
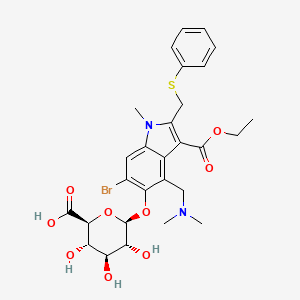
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
